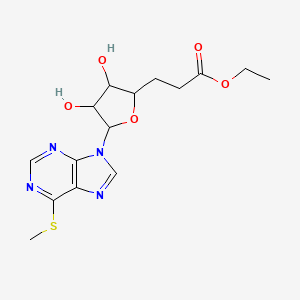
9-(5,6-Dideoxy-7-ethylheptofuranosyluronosyl)-6-(methylsulfanyl)-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester is a complex organic compound with a unique structure that includes a purine base, a dihydroxy group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the dihydroxy groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine base or the ester group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The dihydroxy groups and the purine base play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid methyl ester
- 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid propyl ester
Uniqueness
Compared to similar compounds, 3-[3,4-dihydroxy-5-[6-(methylthio)-9-purinyl]-2-oxolanyl]propanoic acid ethyl ester exhibits unique properties due to the presence of the ethyl ester group. This group influences the compound’s solubility, reactivity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52678-52-1 |
|---|---|
Formule moléculaire |
C15H20N4O5S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl 3-[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H20N4O5S/c1-3-23-9(20)5-4-8-11(21)12(22)15(24-8)19-7-18-10-13(19)16-6-17-14(10)25-2/h6-8,11-12,15,21-22H,3-5H2,1-2H3 |
Clé InChI |
UHYLQKUWXJAFKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






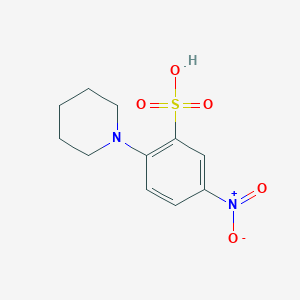
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
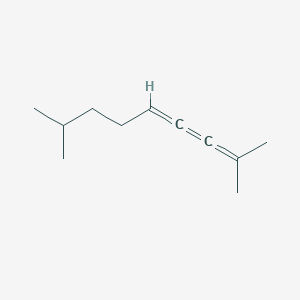
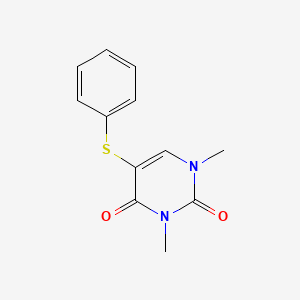


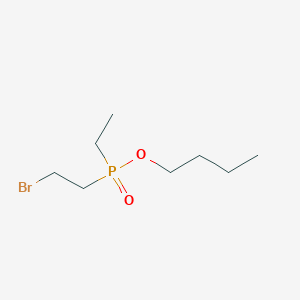

![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
